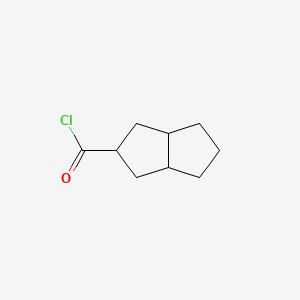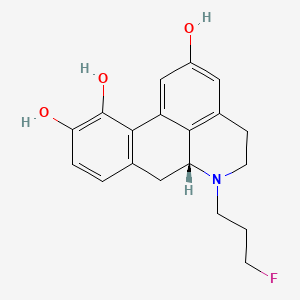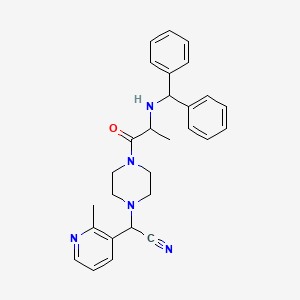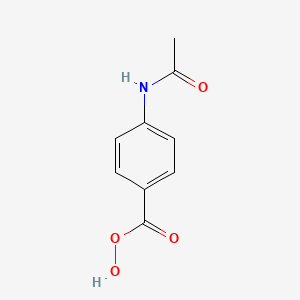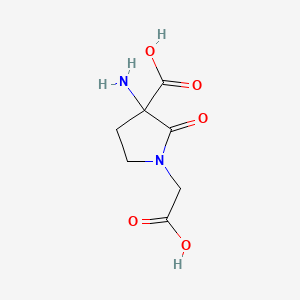![molecular formula C9H16O5 B582981 ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol CAS No. 145354-78-5](/img/structure/B582981.png)
((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol, also known as DMDO-Me, is a versatile and efficient oxidant used in organic synthesis. It is a derivative of the naturally occurring oxidant, dimethyldioxirane (DMDO), which is known for its high reactivity and selectivity. DMDO-Me has been widely used in various chemical reactions due to its stability, ease of handling, and compatibility with a wide range of functional groups.
Aplicaciones Científicas De Investigación
((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol has been widely used in various chemical reactions, including epoxidation, allylic oxidation, and oxidative rearrangement. It has also been used in the synthesis of natural products, pharmaceuticals, and agrochemicals. ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol has been shown to be an efficient and selective oxidant in many reactions, and its use has led to the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol involves the transfer of an oxygen atom to the substrate, which results in the formation of an intermediate that can undergo further reactions. ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol is a single-electron oxidant, and its reactivity is dependent on the nature of the substrate and the reaction conditions. ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol is known for its high selectivity, and it can be used to selectively oxidize certain functional groups while leaving others untouched.
Efectos Bioquímicos Y Fisiológicos
((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol is not used in the field of biochemistry and physiology, and therefore, there is no information available on its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol has several advantages over other oxidants, including its stability, ease of handling, and compatibility with a wide range of functional groups. It is also a cost-effective oxidant and can be easily synthesized in the laboratory. However, ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol has some limitations, including its sensitivity to moisture and air, which can lead to decomposition. It also has a short shelf life and must be stored under an inert atmosphere.
Direcciones Futuras
There are several future directions for the use of ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol in organic synthesis. One direction is the development of new synthetic methodologies that utilize ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol as an oxidant. Another direction is the use of ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol in the synthesis of natural products and pharmaceuticals. ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol can also be used in the development of new materials, such as polymers and composites. Finally, the use of ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol in green chemistry is an area of active research, and new methods for its synthesis and use are being developed.
Métodos De Síntesis
((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol can be synthesized by reacting dimethyldioxirane with methanol in the presence of a catalyst. The reaction is carried out at low temperature and atmospheric pressure, and the product is obtained in high yield and purity. ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol can also be synthesized by reacting dimethyldioxirane with a methanol solution of chromium trioxide. The reaction yields ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol and chromium oxides as byproducts.
Propiedades
IUPAC Name |
[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-9(2)12-5-7(14-9)6-4-11-8(3-10)13-6/h6-8,10H,3-5H2,1-2H3/t6-,7+,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRXATKXLFPSEO-RNJXMRFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2COC(O2)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2CO[C@@H](O2)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

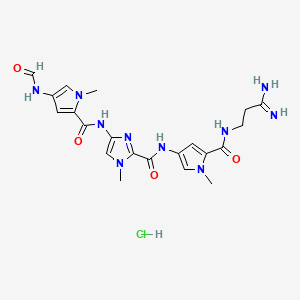
![5-Chloro-5-ethyl-1H-pyrrolo[3,2,1-ij]quinoline-4,6(2H,5H)-dione](/img/structure/B582900.png)
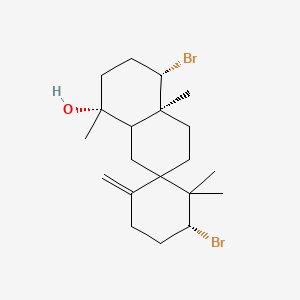
![Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B582902.png)
![L-Alanine, 3-[(methoxycarbonyl)amino]- (9CI)](/img/no-structure.png)
